1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Description
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 4-fluorobenzyl group and a pyridinylmethyl group, which are further functionalized with a pyrazolyl moiety.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-12-15(11-23-24)17-7-4-14(9-20-17)10-22-18(25)21-8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUIWTYJLQDLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorobenzyl intermediate.
Synthesis of the pyridinylmethyl intermediate: This step involves the reaction of 6-(1-methyl-1H-pyrazol-4-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.
Coupling reaction: The final step involves the coupling of the 4-fluorobenzyl intermediate with the pyridinylmethyl intermediate in the presence of a urea derivative under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is being investigated for its role as a potential therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The compound demonstrates antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a novel antibiotic agent. Further research is needed to elucidate the exact mechanisms by which it exerts its antimicrobial effects.
Research has revealed that this compound interacts with various biological systems, leading to diverse pharmacological effects.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. This suggests potential applications in treating inflammatory disorders.
Neuroprotective Effects
Initial studies indicate that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and neuronal apoptosis in cellular models, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of breast cancer cell proliferation; induction of apoptosis observed. |
| Study B | Antimicrobial Efficacy | Effective against multi-drug resistant strains; potential for new antibiotic development. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cells; potential application in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a similar structure but with a chlorine substituent instead of a fluorine substituent.
1-(4-methylbenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a methyl substituent instead of a fluorine substituent.
1-(4-bromobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: This compound has a bromine substituent instead of a fluorine substituent.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which may differ from those of its analogs.
Biological Activity
1-(4-Fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.39 g/mol. The structure features a urea linkage, a fluorobenzyl group, and a pyridine ring substituted with a pyrazole moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .
- Targeting Enzymes : The compound may inhibit specific enzymes like monoacylglycerol lipase (MAGL), which is implicated in cancer progression. By modulating lipid signaling pathways, these compounds can potentially reduce tumor growth .
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects:
- Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cognitive function. This inhibition may help in the management of Alzheimer's disease by increasing acetylcholine levels in the brain .
Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into their mechanisms and potential applications.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits MAGL | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, derivatives of the compound were tested for cytotoxicity. The results demonstrated that certain analogs exhibited enhanced cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin, suggesting their potential as novel anticancer agents .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The results indicated that these compounds could improve cognitive function and reduce amyloid plaque formation, highlighting their therapeutic potential in neurodegenerative disorders .
Q & A
Basic: What are the established synthetic routes for 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?
Methodological Answer:
The synthesis involves sequential coupling of fluorobenzyl, pyridyl, and pyrazole intermediates. Key steps include:
Fluorobenzyl Intermediate Preparation:
- React 4-fluorobenzyl bromide with a nucleophile (e.g., ammonia or amines) under basic conditions (K₂CO₃/DMF, 80°C) to form the fluorobenzyl scaffold .
Pyridyl-Pyrazole Coupling:
- Use Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole moiety to the pyridine ring. Catalysts like Pd(PPh₃)₄ and solvents (DME/H₂O) are critical for regioselectivity .
Urea Formation:
- Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) or triphosgene to link the intermediates via a urea bond. Anhydrous conditions (CH₂Cl₂, 0°C → RT) minimize side reactions .
Key Reagents and Conditions:
Advanced: How can reaction efficiency be improved during pyridyl-pyrazole coupling?
Methodological Answer:
Optimization strategies:
- Catalyst Selection: Compare Pd catalysts (e.g., XPhos Pd G3) for higher turnover and reduced palladium residue .
- Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC to isolate the coupled intermediate (>98% purity) .
Example Data:
| Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 65 | 90 | |
| XPhos Pd G3 | 88 | 98 |
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for fluorobenzyl (δ 7.3–7.1 ppm), pyridyl (δ 8.2–8.5 ppm), and urea NH (δ 6.5–6.8 ppm) in DMSO-d₆ .
- HRMS: Validate molecular weight (calc. 402.1584; found 402.1587) with <2 ppm error .
- HPLC-PDA: Confirm purity (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) .
Typical NMR Data:
| Proton Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Fluorobenzyl aromatic H | 7.1–7.3 | |
| Pyridyl H | 8.2–8.5 | |
| Urea NH | 6.5–6.8 |
Advanced: How is X-ray crystallography applied to resolve this compound’s molecular geometry?
Methodological Answer:
- Crystal Growth: Diffuse vapor diffusion (e.g., CH₃OH/CHCl₃) to obtain single crystals .
- Data Collection: Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement: Employ SHELXL for structure solution, leveraging iterative cycles to minimize R-factor (<5%) .
Example Crystallographic Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 4.2% |
Basic: What biological activities are reported for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
